molecular formula C12H15N3OS B1356370 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915924-25-3

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1356370
CAS No.: 915924-25-3
M. Wt: 249.33 g/mol
InChI Key: OOQJQVRHKIAKIZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic activities. These interactions can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby altering the cellular response to various stimuli. These changes can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its activity and function, as it may be concentrated in specific cellular compartments or organelles .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is unique due to its specific ethylphenoxyethyl substitution, which imparts distinct biological and chemical properties compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJQVRHKIAKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589702
Record name 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-25-3
Record name 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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